REACTION_CXSMILES
|
ClC1C=C(Cl)C(N)=C([N+]([O-])=O)C=1.S(=O)(=O)(O)O.C([Cu])#N.[C-]#N.[K+].[N+:24]([C:27]1[CH:34]=[C:33]([Cl:35])[CH:32]=[C:31]([Cl:36])[C:28]=1[C:29]#[N:30])([O-])=O.[Cl:37][C:38]1[CH:45]=[C:44]([Cl:46])[C:41]([C:42]#[N:43])=[C:40]([NH2:47])[CH:39]=1.Cl[C:49]1[CH:54]=[CH:53][CH:52]=[CH:51][N:50]=1>ClC1C=CC=CC=1.C(Cl)(Cl)Cl.CO>[Cl:35][C:33]1[CH:32]=[C:31]([Cl:36])[C:28]([C:29]#[N:30])=[C:27]([NH2:24])[CH:34]=1.[Cl:46][C:44]1[CH:45]=[C:38]([Cl:37])[CH:39]=[C:40]2[C:41]=1[C:42](=[NH:43])[N:50]1[CH:51]=[CH:52][CH:53]=[CH:54][C:49]1=[N:47]2 |f:2.3.4,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C(=CC(=C1)Cl)Cl
|
Name
|
stannous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C(=C1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
CuCN KCN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu].[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C#N)C(=C1)Cl)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
, 1947:232, produced only very erratic
|
Type
|
CUSTOM
|
Details
|
results)
|
Type
|
CUSTOM
|
Details
|
The excess solvent was removed in vacuo
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried with anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C#N)C(=C1)Cl)N
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(N3C(=NC2=CC(=C1)Cl)C=CC=C3)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |